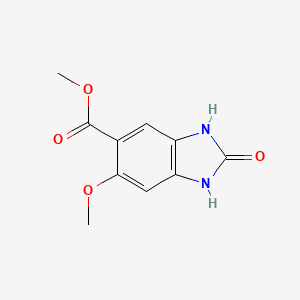
Methyl-6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-carboxylat
Übersicht
Beschreibung
Methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Enzymaktivität
Verbindungen wie 6-Methoxy-2-methylbenzothiazol wurden als Inhibitoren von Enzymen wie Arylhydrocarbonhydroxylase und Aminopyrin-N-Demethylase in hepatischen Mikrosomen verwendet .
Alkylierungsstudien
Es wurden Untersuchungen zur Alkylierung ähnlicher Verbindungen mit Methylbromacetat durchgeführt, einem Schlüsselschritt bei der Synthese verschiedener Pharmazeutika .
Antimikrobielle Mittel
Studien deuten darauf hin, dass Derivate dieser Verbindung vielversprechend als antimikrobielle Mittel sind und Hinweise für die Entwicklung neuer Medikamente liefern .
Synthese unter Verwendung der Biginelli-Reaktion
Die Biginelli-Reaktion, eine mehrkomponentige chemische Reaktion, wurde als Schlüsselschritt bei der Synthese verwandter Verbindungen verwendet, gefolgt von der Huisgen-1,3-dipolaren Cycloaddition .
Krebsbehandlungsforschung
Indolderivate, die strukturelle Ähnlichkeiten mit der fraglichen Verbindung aufweisen, wurden ausgiebig auf ihr Potenzial zur Behandlung von Krebszellen untersucht .
Biologische Aktivität
Methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antiproliferative, antibacterial, and antioxidative effects, supported by relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzodiazole derivatives, characterized by a benzene ring fused to a diazole ring. The presence of methoxy and carboxylate groups contributes to its chemical reactivity and biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 3.1 µM , indicating strong activity against breast cancer cells .
- HCT116 and HEK293 Cell Lines : Other derivatives showed IC50 values ranging from 1.2 µM to 5.3 µM , suggesting a broad spectrum of anticancer activity .
These findings suggest that modifications in the molecular structure can enhance the antiproliferative potential of benzodiazole derivatives.
Antibacterial Activity
The compound also demonstrates antibacterial properties. In particular:
- Enterococcus faecalis : The minimum inhibitory concentration (MIC) was found to be 8 µM , indicating effective inhibition against this Gram-positive bacterium .
This antibacterial activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antioxidative Activity
Antioxidative properties are crucial for preventing oxidative stress-related damage in cells. Methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate has shown:
- Enhanced antioxidative capacity compared to standard antioxidants like BHT (butylated hydroxytoluene) in various assays .
This antioxidative activity may contribute to its overall therapeutic potential by protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl 6-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole derivatives:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | MCF-7 | 3.1 | Antiproliferative |
| Study 2 | HCT116 | 4.0 | Antiproliferative |
| Study 3 | E. faecalis | 8 | Antibacterial |
| Study 4 | Various | <5 | Antioxidative |
These studies collectively indicate that structural modifications can significantly influence the biological activities of these compounds.
Eigenschaften
IUPAC Name |
methyl 6-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-4-7-6(11-10(14)12-7)3-5(8)9(13)16-2/h3-4H,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOGCYVOOIVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)OC)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















